Welcome to the BenchChem Online Store!
molecular formula C9H13NO B1266046 4-Amino-2,3,6-trimethylphenol CAS No. 17959-06-7

4-Amino-2,3,6-trimethylphenol

Cat. No. B1266046
M. Wt: 151.21 g/mol
InChI Key: OZIFWVTUTMBIOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04880838

Procedure details

Into a solution of sulfanilic acid (13.0 grams, 68 mmol) in water (68 milliliters) contained in a 250 milliliter round bottom flask equipped with a magnetic stirrer, internal thermometer and ice bath at 15° C. was added solid Na2CO3 (3.69 grams, 34 mmol) followed by a solution of NaNO2 (5.1 grams, 74 mmol) in water (14 milliliters). The latter addition caused a color change from milky-white to orange. A separate 500 milliliter three-necked flask equipped with a magnetic stirrer, internal thermometer and ice bath was charged with concentrated hydrochloric acid (12 milliliters), ice (68 grams) and the solution of the diazonium salt prepared above. This mixture was stirred at 15° C. for 45 minutes. Meanwhile a third flask (1 L) equipped with an internal thermometer, nitrogen inlet, condenser, addition funnel and mechanical stirrer was charged with water (68 milliliters), NaOH (14.96 grams, 318 mmol) and 2,3,6-trimethylphenol (9.30 grams, 68 mmol). This mixture was cooled to 0° C. by means of an ice-salt mixture and the diazonium salt - hydrochloric acid mixture prepared above was added dropwise while maintaining the temperature below 5° C. Upon completion of the diazonium salt addition the reaction mixture was warmed to 52° C. and solid Na2S2O4 (3.13 grams, 18 mmol) was added. Stirring was continued and the mixture heated to 80° C. whereupon additional Na2S2O4 (28.2 grams, 162 mmol) was added in three equal portions (9.4 grams each) at 5 minute intervals. The mixture was heated at 80° C. under nitrogen for 20 minutes, cooled to room temperature and filtered to afford the crude product as a yellow solid. The solid was dissolved in ethyl acetate (300 milliliters) and washed with water. The organic layer was dried over Na2SO4 and concentrated under reduced pressure to afford 4-amino-2,3,6-trimethylphenol in quantitative yield which was used successfully in subsequent reactions without further purification. H'-NMR (CDCl3) 6.30 (S, 1H), 2.11 (S, 9H).
[Compound]
Name
diazonium salt hydrochloric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.13 g
Type
reactant
Reaction Step Three
Quantity
28.2 g
Type
reactant
Reaction Step Four
Name
Quantity
14 mL
Type
solvent
Reaction Step Five
Quantity
300 mL
Type
solvent
Reaction Step Six
Name
Quantity
14.96 g
Type
reactant
Reaction Step Seven
Quantity
9.3 g
Type
reactant
Reaction Step Seven
Name
Quantity
68 mL
Type
solvent
Reaction Step Seven
Quantity
13 g
Type
reactant
Reaction Step Eight
Name
Quantity
68 mL
Type
solvent
Reaction Step Eight
Quantity
3.69 g
Type
reactant
Reaction Step Nine
Name
Quantity
5.1 g
Type
reactant
Reaction Step Ten
Quantity
12 mL
Type
reactant
Reaction Step Eleven
[Compound]
Name
ice
Quantity
68 g
Type
reactant
Reaction Step Eleven
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
ice-salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen

Identifiers

REACTION_CXSMILES
S(O)(=O)(C1C=CC([NH2:9])=CC=1)=O.C([O-])([O-])=O.[Na+].[Na+].N([O-])=O.[Na+].Cl.[OH-].[Na+].[CH3:25][C:26]1[C:31]([CH3:32])=[CH:30][CH:29]=[C:28]([CH3:33])[C:27]=1[OH:34].[O-]S(S([O-])=O)=O.[Na+].[Na+]>O.C(OCC)(=O)C>[NH2:9][C:30]1[CH:29]=[C:28]([CH3:33])[C:27]([OH:34])=[C:26]([CH3:25])[C:31]=1[CH3:32] |f:1.2.3,4.5,7.8,10.11.12|

Inputs

Step One
Name
diazonium salt hydrochloric acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
3.13 g
Type
reactant
Smiles
[O-]S(=O)S(=O)[O-].[Na+].[Na+]
Step Four
Name
Quantity
28.2 g
Type
reactant
Smiles
[O-]S(=O)S(=O)[O-].[Na+].[Na+]
Step Five
Name
Quantity
14 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Seven
Name
Quantity
14.96 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
9.3 g
Type
reactant
Smiles
CC1=C(C(=CC=C1C)C)O
Name
Quantity
68 mL
Type
solvent
Smiles
O
Step Eight
Name
Quantity
13 g
Type
reactant
Smiles
S(=O)(C1=CC=C(C=C1)N)(=O)O
Name
Quantity
68 mL
Type
solvent
Smiles
O
Step Nine
Name
Quantity
3.69 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Ten
Name
Quantity
5.1 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Eleven
Name
Quantity
12 mL
Type
reactant
Smiles
Cl
Name
ice
Quantity
68 g
Type
reactant
Smiles
Step Twelve
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Thirteen
Name
ice-salt
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
This mixture was stirred at 15° C. for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a magnetic stirrer
ADDITION
Type
ADDITION
Details
The latter addition
CUSTOM
Type
CUSTOM
Details
A separate 500 milliliter three-necked flask equipped with a magnetic stirrer
CUSTOM
Type
CUSTOM
Details
Meanwhile a third flask (1 L) equipped with an internal thermometer, nitrogen inlet, condenser, addition funnel and mechanical stirrer
ADDITION
Type
ADDITION
Details
above was added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below 5° C
TEMPERATURE
Type
TEMPERATURE
Details
was warmed to 52° C.
STIRRING
Type
STIRRING
Details
Stirring
ADDITION
Type
ADDITION
Details
was added in three equal portions (9.4 grams each) at 5 minute intervals
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated at 80° C. under nitrogen for 20 minutes
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to afford the crude product as a yellow solid
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
NC1=C(C(=C(C(=C1)C)O)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.